molecular formula C16H12BrNO3S B12968712 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde

6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde

Cat. No.: B12968712
M. Wt: 378.2 g/mol
InChI Key: VJZNCHVUCMIXFO-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is a brominated and sulfonylated indole derivative designed for specialized chemical and pharmaceutical research. The indole scaffold is a prominent structure in medicinal chemistry, known for its diverse biological activities, which include anti-inflammatory, anticancer, antimicrobial, and antitumor properties . The specific pattern of substitutions on this molecule—a bromomethyl group at the 6-position, a phenylsulfonyl group on the nitrogen, and a formyl group at the 3-position—makes it a valuable and versatile building block (synthon) for constructing more complex molecules, particularly in the synthesis of potential drug candidates . The aldehyde functional group is a classic handle for further chemical transformation, readily participating in condensation reactions like the formation of Schiff bases or serving as a starting point in multi-step synthetic sequences, such as the Knoevenagel reaction . The bromomethyl group is an excellent leaving group, enabling nucleophilic substitution reactions to introduce new carbon chains or heteroatoms. The N-phenylsulfonyl protecting group enhances the stability of the indole nitrogen and can be modified or removed under controlled conditions to access other advanced intermediates . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper hazard and handling information before use.

Properties

Molecular Formula

C16H12BrNO3S

Molecular Weight

378.2 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-(bromomethyl)indole-3-carbaldehyde

InChI

InChI=1S/C16H12BrNO3S/c17-9-12-6-7-15-13(11-19)10-18(16(15)8-12)22(20,21)14-4-2-1-3-5-14/h1-8,10-11H,9H2

InChI Key

VJZNCHVUCMIXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)CBr)C=O

Origin of Product

United States

Preparation Methods

Step A: Synthesis of 1H-Indole-3-carbaldehyde Derivative

The aldehyde functionality at the 3-position of the indole ring is commonly introduced via the Vilsmeier–Haack reaction , which involves formylation of the indole nucleus.

  • Procedure:
    Anhydrous dimethylformamide (DMF) is used as the solvent, and phosphorus oxychloride (POCl3) is slowly added at 0–5 °C to generate the Vilsmeier reagent. Subsequently, a substituted aniline or indole precursor is added dropwise at low temperature, followed by stirring at room temperature and refluxing for 5–8 hours. The reaction mixture is then neutralized with saturated sodium carbonate solution to precipitate the indole-3-carbaldehyde derivative, which is filtered, dried, and recrystallized for purification.

  • Key Parameters:

    • Solvent: Anhydrous DMF
    • Reagent: POCl3 (Vilsmeier reagent precursor)
    • Temperature: 0–5 °C for reagent formation, reflux for reaction
    • Workup: Neutralization with Na2CO3, filtration, recrystallization
  • Yield: Typically moderate to high, depending on substrate substitution.

Step B: N-Phenylsulfonylation of Indole Nitrogen

The introduction of the phenylsulfonyl group on the indole nitrogen is achieved by sulfonylation using phenylsulfonyl chloride under basic conditions.

  • Procedure:
    The indole-3-carbaldehyde is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine or sodium hydride in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane). The reaction is typically carried out at 0 °C to room temperature. After completion, the mixture is quenched, extracted, and purified by recrystallization or chromatography.

  • Key Parameters:

    • Reagents: Phenylsulfonyl chloride, base (NaH or Et3N)
    • Solvent: THF, DCM, or DMF
    • Temperature: 0 °C to room temperature
    • Purification: Recrystallization or silica gel chromatography
  • Yield: High yields are reported with careful control of reaction conditions.

Step C: Bromomethylation at the 6-Position

The bromomethyl group is introduced selectively at the 6-position of the indole ring, often via bromomethylation reactions using brominating agents such as N-bromosuccinimide (NBS) or bromomethyl halides.

  • Method 1: Bromomethylation Using NBS
    The phenylsulfonylated indole-3-carbaldehyde is treated with NBS in an inert solvent (e.g., acetonitrile or dichloromethane) under controlled temperature (0–25 °C). The reaction proceeds via radical bromination at the benzylic methyl position, yielding the bromomethyl derivative. The product is isolated by solvent evaporation, extraction, and recrystallization.

  • Method 2: Bromomethylation via Bromomethyl Halide Alkylation
    Alternatively, the 6-methyl group on the indole can be brominated by reaction with bromomethyl halides under basic conditions (e.g., sodium hydride in THF). This method requires prior methylation at the 6-position, followed by bromination.

  • Key Parameters:

    • Reagents: NBS or bromomethyl halides
    • Solvent: Acetonitrile, THF, or DCM
    • Temperature: 0–25 °C
    • Reaction time: 1–24 hours depending on method
    • Purification: Extraction, drying, and recrystallization
  • Yield: Reported yields range from 80% to 96% depending on the exact procedure and scale.

Summary Table of Preparation Methods

Step Reaction Type Reagents & Conditions Solvent Temperature Yield (%) Notes
A Vilsmeier–Haack formylation POCl3 + DMF; reflux 5–8 h Anhydrous DMF 0–5 °C (reagent formation), reflux Moderate to High Neutralization with Na2CO3, recrystallization
B N-Phenylsulfonylation Phenylsulfonyl chloride + NaH or Et3N THF, DCM, or DMF 0 °C to RT High Purification by chromatography or recrystallization
C Bromomethylation NBS or bromomethyl halide + base (NaH) Acetonitrile, THF, or DCM 0–25 °C 80–96 Radical bromination or alkylation; careful control needed

Research Findings and Optimization Notes

  • Reaction Control: The bromomethylation step requires careful temperature control to avoid overbromination or side reactions. Radical initiators or light may be used to facilitate NBS bromination.

  • Purification: Recrystallization from diethyl ether or ethyl acetate/petroleum ether mixtures is effective for isolating pure products.

  • Yields: Sodium hydride-mediated alkylation and bromomethylation in THF at low temperatures provide high yields (up to 96%) with good reproducibility.

  • Functional Group Compatibility: The phenylsulfonyl group stabilizes the indole nitrogen, preventing unwanted side reactions during bromomethylation.

  • Alternative Methods: Some patents describe the use of alternative sulfonylation agents and brominating conditions, but the above methods remain the most widely validated in literature.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Indole derivatives, including 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde, have shown promising anticancer properties. Research indicates that compounds with indole structures can target various biological pathways involved in cancer progression. For instance, studies have demonstrated that certain indole derivatives exhibit significant cytotoxicity against cancer cell lines, including lung and breast cancer cells, by inhibiting key proteins such as EGFR and CDK-2 .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of a related indole derivative on A549 lung cancer cells, revealing an IC50 value of 2.66 μM. This compound also demonstrated robust inhibition of EGFR with an IC50 value of 34.1 nM, outperforming standard reference drugs . The mechanism involved apoptosis induction and cell cycle arrest, highlighting the potential of indole-based compounds in cancer therapy.

Synthetic Organic Chemistry

Building Block for Synthesis

6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde serves as an essential building block in the synthesis of more complex molecules. Its bromomethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Table: Synthetic Applications

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUtilization of bromomethyl group for functionalization
Multi-component ReactionsSynthesis of bioactive heterocycles
Carbon-Heteroatom Bond FormationKey reactions in synthetic organic chemistry

Material Science

Polymerization Reactions

The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Research has explored the use of sulfonamide derivatives in creating advanced materials with tailored functionalities .

Antibacterial Properties

In addition to anticancer effects, compounds related to 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde have been reported to exhibit antibacterial activity. The presence of the phenylsulfonyl group is crucial for enhancing the compound's interaction with bacterial targets .

Case Study: Antibacterial Evaluation

A study highlighted the antibacterial efficacy of a similar sulfonamide derivative against various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde involves its reactive functional groups:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Properties of 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde and Analogs

Compound Name Molecular Formula CAS RN Key Substituents Molecular Weight Melting Point (°C)
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde C16H13BrNO3S Not explicitly listed 6-Bromomethyl, 1-Phenylsulfonyl, 3-Carbaldehyde ~378.25* Not reported
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole C15H12BrNO2S 337508-54-0 2-Bromomethyl, 1-Phenylsulfonyl 350.23 116–117
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde C10H8BrNO2 1202766-19-5 6-Bromo, 4-Methoxy, 3-Carbaldehyde 256.08 Not reported
1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde C17H15NO Not explicitly listed 1-(2-Methylbenzyl), 3-Carbaldehyde 249.31 Not reported
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde C10H7BrFNO 1895356-53-2 6-Bromo, 5-Fluoro, 1-Methyl, 3-Carbaldehyde 256.07 Not reported

*Calculated based on molecular formula.

a) Bromomethyl vs. Bromo Groups
  • The bromomethyl group (position 6 in the target compound) enables nucleophilic substitution reactions, making it valuable for alkylation or cross-coupling. In contrast, simple bromo substituents (e.g., in 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde ) are less reactive in such transformations.
  • Example : The bromomethyl group in the target compound could facilitate Suzuki-Miyaura couplings, whereas the bromo group in CAS 1202766-19-5 would require harsher conditions.
b) Phenylsulfonyl vs. Alkyl/Substituted Benzyl Groups
  • The phenylsulfonyl group at position 1 enhances electron-withdrawing effects, stabilizing the indole core and influencing solubility.
  • Biological Relevance : The phenylsulfonyl group may improve pharmacokinetic properties by increasing hydrophilicity compared to lipophilic benzyl groups.
c) Carbaldehyde Functionalization
  • The 3-carbaldehyde group is a common feature among analogs (e.g., ), enabling condensation reactions to form hydrazones or imines. This group is critical in drug design, as seen in intermediates for antibacterial agents .

Physical and Spectral Properties

  • Melting Points : The phenylsulfonyl-containing analog (CAS 337508-54-0) has a defined melting point (116–117°C) , while fluorinated or methoxylated derivatives often exhibit lower melting points due to reduced symmetry.
  • Density and Boiling Points : Fluorinated derivatives like 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde show higher predicted density (1.60 g/cm³) and boiling points (373.6°C), reflecting stronger intermolecular interactions.

Structural Validation and Crystallography

  • Software like SHELX is widely used for crystallographic analysis.

Biological Activity

6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indole family, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail the synthesis, biological evaluations, and mechanisms of action of this compound.

Synthesis

The synthesis of 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde typically involves the reaction of indole with phenylsulfonyl chloride under basic conditions, followed by formylation at the 2-position. The bromomethyl group is introduced via bromination reactions, which can be tailored to achieve specific substituents on the indole ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds with similar structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. The Minimum Inhibitory Concentration (MIC) values for related compounds were found to be as low as 0.25 µg/mL, indicating strong antimicrobial properties .

  • Table 1: Antimicrobial Activity of Indole Derivatives
CompoundTarget PathogenMIC (µg/mL)
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehydeMRSATBD
3-substituted indolesMRSA16
6-methoxy-phenethyl-indoleC. neoformans≤0.25

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Compounds similar to 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde have demonstrated potent inhibition against various cancer cell lines .

  • Table 2: Anticancer Activity of Indole Derivatives
CompoundCancer Cell LineIC50 (µM)
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehydeA549 (Lung)TBD
Indole derivativesHeLa (Cervical)≤5

The mechanisms through which 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde exerts its biological effects are still under investigation. Preliminary findings suggest that it may disrupt cellular processes by interacting with specific enzymes or receptors involved in cell proliferation and survival.

Cytotoxicity and Selectivity

In cytotoxicity assays against human embryonic kidney cells (HEK293), several analogues exhibited low toxicity, indicating a favorable selectivity profile for targeting pathogenic cells while sparing normal human cells .

Case Studies

A recent study evaluated a series of indole derivatives, including those structurally related to 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. The results indicated that halogen substitution at specific positions on the indole ring significantly influenced both antimicrobial and anticancer activities. In particular, compounds with bromine substitutions showed enhanced activity against MRSA compared to their non-brominated counterparts .

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